N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative characterized by two key structural motifs:
- Benzodioxolylmethyl group: A 1,3-benzodioxole ring linked via a methylene group to the acetamide nitrogen. This moiety is associated with enhanced metabolic stability and membrane permeability due to its lipophilic aromatic system .
- Thiadiazolylsulfanyl group: A 1,2,4-thiadiazole ring substituted at position 3 with a 4-methylphenyl group and connected via a sulfanyl bridge to the acetamide carbonyl. The thiadiazole core contributes to hydrogen-bonding interactions and redox activity, which are critical for pharmacological targeting .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c1-12-2-5-14(6-3-12)18-21-19(27-22-18)26-10-17(23)20-9-13-4-7-15-16(8-13)25-11-24-15/h2-8H,9-11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMUMEOIENDLHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Thiadiazole Ring: This involves the reaction of thiosemicarbazide with aromatic aldehydes under acidic conditions.
Coupling Reactions: The benzodioxole and thiadiazole intermediates are then coupled using appropriate linkers and reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it to a more saturated heterocycle.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated heterocycles.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide could be explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, warranting further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzodioxole and thiadiazole moieties. These interactions may modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzodioxole or Thiadiazole Moieties
Table 1: Key Structural and Physical Properties
Key Observations :
- Benzodioxole-containing analogs (e.g., Compound 10 ) exhibit improved aromatic stacking interactions but may suffer from reduced solubility due to non-polar substituents.
- Oxadiazole vs. Thiadiazole : Replacing thiadiazole with oxadiazole (as in ) reduces sulfur-mediated redox activity but enhances metabolic stability.
- Halogenated derivatives (e.g., ) show increased molecular weight and lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.
Table 2: Antimicrobial and Anticancer Activities of Analogous Compounds
Key Observations :
- Antibacterial Activity : Sulfanyl-linked triazole/benzyl acetamides (e.g., ) exhibit moderate MIC values (8–16 µg/mL), suggesting the target compound’s thiadiazole group may enhance potency due to higher electronegativity.
- Anti-exudative Potential: Fluorophenyl-substituted triazoles () show activity comparable to diclofenac, indicating that the target compound’s 4-methylphenyl group could further optimize anti-inflammatory effects.
- Anticancer Activity : Indole- and oxadiazole-containing analogs () demonstrate low IC₅₀ values (<10 µM), highlighting the importance of aromatic heterocycles in cytotoxicity.
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzodioxole moiety and a thiadiazole ring. Its molecular formula is , with a molecular weight of approximately 392.52 g/mol. The structural representation is as follows:
Antimicrobial Activity
Research has indicated that compounds containing thiadiazole structures exhibit significant antimicrobial properties. For instance, studies have shown that related thiadiazole compounds demonstrate activity against various microorganisms, including Staphylococcus aureus and Candida albicans . The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Antitumor Activity
The compound's potential as an anticancer agent has been explored in several studies. Thiadiazole derivatives have been reported to inhibit key enzymes involved in cancer progression and exhibit selective cytotoxicity towards tumor cells. For example, a series of 1,2,4-thiadiazole compounds were synthesized and evaluated for their antitumor activity against human cancer cell lines . The structure-activity relationship (SAR) studies revealed that modifications in the thiadiazole ring significantly influenced their potency.
Study 1: Anticancer Efficacy
A study evaluated the effectiveness of thiadiazole derivatives in inhibiting the growth of various cancer cell lines. The results indicated that specific substitutions on the thiadiazole ring enhanced cytotoxicity against breast and colon cancer cells. Notably, the compound demonstrated an IC50 value in the low micromolar range against these cell lines .
Study 2: Antimicrobial Screening
In another investigation, a series of thiadiazole compounds were screened for antimicrobial activity using disk diffusion methods against E. coli, S. aureus, and C. albicans. The results showed that certain derivatives exhibited significant inhibition zones compared to controls, highlighting their potential as antimicrobial agents .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes critical for cancer cell proliferation.
- Cell Membrane Disruption : Thiadiazole derivatives may disrupt microbial membranes leading to cell lysis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds induce oxidative stress in cancer cells, contributing to their cytotoxic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
